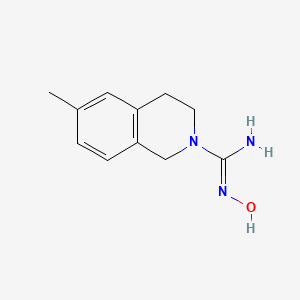

N-Hydroxy-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide

Description

N-Hydroxy-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

N'-hydroxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carboximidamide |

InChI |

InChI=1S/C11H15N3O/c1-8-2-3-10-7-14(11(12)13-15)5-4-9(10)6-8/h2-3,6,15H,4-5,7H2,1H3,(H2,12,13) |

InChI Key |

AJOQBOKNPIZYNH-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC2=C(CN(CC2)/C(=N/O)/N)C=C1 |

Canonical SMILES |

CC1=CC2=C(CN(CC2)C(=NO)N)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.

Introduction of the Hydroxy Group: This step may involve hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Formation of the Carboximidamide Group: This can be done through the reaction of the corresponding nitrile with hydroxylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using halogens like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Hydroxy-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide involves its interaction with specific molecular targets. This may include:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

6-Methyl-3,4-dihydroisoquinoline: Lacks the hydroxy and carboximidamide groups.

N-Hydroxy-3,4-dihydroisoquinoline: Lacks the methyl and carboximidamide groups.

Uniqueness

N-Hydroxy-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide is unique due to the presence of both the hydroxy and carboximidamide groups, which may confer distinct chemical and biological properties.

Biological Activity

N-Hydroxy-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide is a synthetic compound belonging to the isoquinoline family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications. Understanding its biological activity is crucial for exploring its utility in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N3O |

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | N'-hydroxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carboximidamide |

| InChI Key | AJOQBOKNPIZYNH-UHFFFAOYSA-N |

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes by binding to their active sites, which may alter metabolic pathways.

- Receptor Interaction : It may interact with various cellular receptors, potentially modulating signaling pathways relevant to disease processes.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, studies have shown that derivatives of isoquinoline can inhibit protein kinases and other enzymes involved in cancer progression. The specific targets for this compound are still under investigation, but its structural features suggest potential interactions with:

- Cyclin-dependent kinases (CDKs)

- Protein phosphatases

- Other regulatory enzymes in signal transduction pathways

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a potential role as an anticancer agent.

Case Study: Cytotoxicity Assay

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 15 µM after 48 hours of treatment

- Mechanism : Induction of apoptosis confirmed by flow cytometry and caspase activation assays.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers such as TNF-alpha and IL-6 levels.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| 6-Methyl-3,4-dihydroisoquinoline | Moderate enzyme inhibition | Lacks hydroxy and carboximidamide groups |

| N-Hydroxy-3,4-dihydroisoquinoline | Weak anti-cancer activity | Lacks methyl and carboximidamide groups |

Future Research Directions

Given the promising biological activities observed, further research is warranted in the following areas:

- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by this compound.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Structure–Activity Relationship (SAR) : Identifying modifications that enhance potency and selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.